Indoxacarb Impurity 1
Description
Significance of Impurity Profiling in Modern Agrochemical Science
Impurity profiling is the identification and quantification of all unwanted chemical substances present in a technical-grade active ingredient. researchgate.netijprajournal.com In agrochemical science, this process is of paramount importance for several reasons. The chemical composition of a technical-grade pesticide can vary depending on the manufacturing process, raw materials, or synthesis route. researchgate.net These variations can lead to the presence of impurities that may possess toxicological properties different from the active ingredient itself. researchgate.net
Contextualization of Indoxacarb (B177179) Impurity 1 within the Indoxacarb Chemical Landscape
Indoxacarb is a potent oxadiazine insecticide used to control a broad spectrum of lepidopteran pests. sriramchem.comwikipedia.org It functions by blocking sodium channels in the nerve cells of susceptible insects. wikipedia.org The technical grade of Indoxacarb, like any synthesized chemical, contains a profile of impurities. pharmaffiliates.com Among these is Indoxacarb Impurity 1.
Indoxacarb itself has a complex stereochemistry, with the insecticidally active S-enantiomer being the desired product. nih.gov The manufacturing process is designed to produce a high concentration of this active isomer. biosynth.com this compound is recognized as a potential intermediate or by-product of the Indoxacarb synthesis process. google.com Its chemical structure and properties are distinct from the parent compound, Indoxacarb. The characterization and monitoring of such impurities are crucial for maintaining the quality and consistency of the final agrochemical product. oxford-analytical.co.uk
Table 1: Chemical Identity of Indoxacarb and this compound
| Feature | Indoxacarb | This compound |
|---|---|---|
| CAS Number | 173584-44-6 pharmaffiliates.com | 135656-94-9 axios-research.com |
| Molecular Formula | C₂₂H₁₇ClF₃N₃O₇ pharmaffiliates.comnih.gov | C₁₇H₁₃ClFN₃O₂ axios-research.com |
| Molecular Weight | 527.84 g/mol pharmaffiliates.com | 345.76 g/mol axios-research.com |
| Synonyms | (S)-methyl 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]indeno[1,2-e] pharmaffiliates.comaxios-research.comoxadiazine-4a(3H)-carboxylate wikipedia.org | 1-[3-(2-Chloro-phenyl)-2-(4-fluoro-phenyl)-oxiranylmethyl]-1H- axios-research.comtriazole 4-oxide |
Research Imperatives for Comprehensive Impurity Characterization
The presence of impurities like this compound necessitates a dedicated research effort to fully understand their potential impact. The primary imperatives for the comprehensive characterization of such impurities include:
Structural Elucidation: Determining the precise chemical structure of the impurity is the foundational step. This is typically achieved using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ijprajournal.com
Quantification in Technical Material: Developing and validating analytical methods, often based on High-Performance Liquid Chromatography (HPLC), is essential to accurately quantify the levels of the impurity in different batches of the technical grade active ingredient. ijprajournal.com This ensures that its concentration remains below established and accepted limits.
Understanding Formation Pathways: Investigating the chemical reactions that lead to the formation of the impurity during the manufacturing process is critical. google.com This knowledge can enable the optimization of synthesis conditions to minimize its formation.
Toxicological Assessment: While this article does not delve into safety profiles, a key research imperative in the broader context of agrochemical development is to assess the toxicological profile of the impurity to understand if it poses any risks distinct from the active ingredient.
Properties
CAS No. |
135656-94-9 |
|---|---|
Molecular Formula |
C17H13ClFN3O2 |
Molecular Weight |
345.76 |
Appearance |
solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-[3-(2-Chloro-phenyl)-2-(4-fluoro-phenyl)-oxiranylmethyl]-1H-[1,2,4]triazole 4-oxide |
Origin of Product |
United States |
Elucidation of Formation and Origin Mechanisms of Indoxacarb Impurity 1
The presence of impurities in a final chemical product like Indoxacarb (B177179) is often an unavoidable consequence of the synthesis and degradation pathways. The specific impurity designated as Indoxacarb Impurity 1, identified chemically as methyl (1Z,2RS)-5-chloro-2-hydroxy-1-(2-{[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]carbamoyl}hydrazinylidene)-2,3-dihydro-1H-indene-2-carboxylate, also known by the code IN-KG433, can arise from several routes. nih.gov This compound is recognized as both a manufacturing impurity and a degradation product. fao.org
Impurity Genesis from Synthetic Pathways of Indoxacarb
The manufacturing process of Indoxacarb is a multi-step chemical synthesis. During this process, the formation of Impurity 1 (IN-KG433) can occur, particularly during the formation of the oxadiazine ring.
Incomplete Reaction Pathways Leading to this compound Formation The synthesis of Indoxacarb involves the creation of a complex heterocyclic structure. One of the final steps is typically a cyclization reaction to form the 1,3,4-oxadiazine ring. If this ring-closure reaction does not proceed to completion, the uncyclized precursor, which is the open-ring structure of IN-KG433, may remain in the reaction mixture. fao.org This incomplete conversion is a direct pathway to the presence of IN-KG433 as an impurity in the final technical-grade Indoxacarb.
Side Reaction Mechanisms Yielding this compound Side reactions, which are alternative chemical transformations that compete with the desired reaction, can also generate impurities. In the synthesis of Indoxacarb, intermediates are highly functionalized molecules. Under certain reaction conditions, such as incorrect temperature or pH, these intermediates can undergo unintended reactions. For instance, hydrolysis of a key intermediate before the final cyclization step could lead to the formation of a structure that either is, or is easily converted to, IN-KG433. One patent highlights that in the acid-catalyzed ring-closure step, the carbon-nitrogen double bond is prone to breakage, which can significantly reduce the yield and lead to the formation of such impurities. patsnap.com
Role of Intermediate Purity in this compound Content The purity of starting materials and intermediates is paramount in chemical manufacturing to ensure the quality of the final product. adama.com If the intermediates used in the synthesis of Indoxacarb are contaminated, these contaminants can either be carried through to the final product or participate in side reactions that generate new impurities like IN-KG433. For example, an intermediate used in the synthesis of IN-KG433 itself is Methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. sriramchem.com The presence of this or other related substances in the main reaction stream for Indoxacarb could directly contribute to the final concentration of Impurity 1. Manufacturers often implement rigorous purification steps for intermediates to minimize the formation of by-products. adama.com
By-product Formation During Key Synthetic Steps Technical grade Indoxacarb is known to contain a certain level of manufacturing impurities. fao.org IN-KG433 is specifically noted as a metabolite formed in rats and an impurity in technical indoxacarb at concentrations up to 1%. inchem.org This indicates that its formation is a recognized, albeit undesirable, outcome of the established manufacturing processes. The challenge in complex syntheses is to optimize conditions to favor the formation of the desired product, Indoxacarb, while minimizing the generation of by-products like its open-ring precursor, IN-KG433.
Key Intermediates and Impurity Formation
| Intermediate/Precursor | Potential Issue | Resulting Impurity | Reference |
|---|---|---|---|
| 5-chloro-2,3-dihydro-2-hydroxy-1-[[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]hydrazono]-1H-indene-2-carboxylate | Incomplete cyclization reaction | This compound (IN-KG433) | fao.org |
| N-chloroformyl-N-[4-(trifluoromethoxy)phenyl] methyl carbamate | Unstable and prone to decomposition in water | Can lead to various by-products influencing impurity profile | patsnap.com |
| Methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Presence as a starting material contaminant | Serves as an intermediate in the synthesis of IN-KG433 | sriramchem.com |
Degradation Pathways of Indoxacarb Leading to this compound
Once manufactured and released into the environment, Indoxacarb is subject to various degradation processes that can break it down into other compounds, including IN-KG433.
Photolytic Degradation Mechanisms and Impurity Generation Photolysis, the breakdown of compounds by light, is a significant pathway for the dissipation of Indoxacarb in aquatic environments. aptuitivcdn.com When aqueous solutions of Indoxacarb are exposed to simulated or natural sunlight, the molecule undergoes degradation. aptuitivcdn.comfao.org One of the key reactions during photolysis is the cleavage of the oxadiazine ring. This ring-opening process directly yields IN-KG433. fao.org Studies have shown that upon photolysis in a pH 5 sterile solution, a number of degradation products are formed, with IN-KG433 being a notable metabolite. fao.orgfao.org The half-life for aqueous photolysis is relatively short, around 3 days, indicating that this is a major route for the transformation of Indoxacarb in the environment and a significant source of IN-KG433. aptuitivcdn.comfao.org
Photolytic Degradation of Indoxacarb
| Condition | Half-Life (DT50) | Key Degradation Product | Reference |
|---|---|---|---|
| Aqueous solution (pH 5), 25°C, simulated sunlight | ~3 days | This compound (IN-KG433) and other products | aptuitivcdn.comfao.org |
| Soil surface, natural sunlight | Plays a minor role compared to hydrolysis and microbial degradation | Not specified as a major product under these conditions | aptuitivcdn.com |
Hydrolytic Degradation Pathways and this compound Formation
Hydrolysis is a significant degradation route for indoxacarb, with its rate being highly dependent on the pH of the surrounding medium. aptuitivcdn.compiat.org.nz Alkaline conditions, in particular, accelerate the breakdown of indoxacarb. regulations.gov
Studies have shown that the half-life of indoxacarb decreases dramatically as the pH increases. For instance, at a pH of 5, the half-life can be approximately 500 days, which shortens to 38 days at a neutral pH of 7, and further reduces to just 1 day at a pH of 9. piat.org.nz This rapid degradation in alkaline environments highlights the susceptibility of the indoxacarb molecule to hydrolysis under such conditions.
The process of hydrolysis can lead to the formation of various degradation products. While specific studies detailing the direct quantitative formation of this compound through hydrolysis are not extensively available in the provided results, the inherent instability of the indoxacarb molecule, particularly the ester linkage, under hydrolytic stress suggests a plausible pathway for the removal of the carboxymethyl group to form the N-Decarboxymethylated impurity. Under alkaline conditions (pH 9), the major degradation products identified were IN-KT413 and IN-MF014. piat.org.nz
Table 1: Effect of pH on Indoxacarb Hydrolysis Half-Life
| pH | Half-Life (Days) | Reference |
| 5 | ~500 | piat.org.nz |
| 7 | 38 | piat.org.nz |
| 9 | 1 | piat.org.nz |
Thermal Degradation Studies and this compound Elucidation
The stability of indoxacarb is also influenced by temperature. Thermal degradation studies are essential to understand how heat during processing or storage might contribute to the formation of impurities. The US Environmental Protection Agency has noted the need for data on the stability of indoxacarb at normal and elevated temperatures. epa.gov
While specific data on the thermal degradation pathways leading to this compound are limited in the provided search results, the potential for thermal stress to induce cleavage of the carboxymethyl group is a recognized chemical transformation. High temperatures can provide the necessary energy to break chemical bonds, and in the case of indoxacarb, the ester group is a likely site for such degradation.
Impact of Manufacturing Processes on this compound Occurrence
The manufacturing process of indoxacarb plays a critical role in determining the impurity profile of the final product. epa.gov The choice of solvents, catalysts, and reaction conditions can all influence the types and quantities of impurities formed. google.com
For instance, some production technologies for indoxacarb have been noted to use aqueous catalysts, which can lead to the decomposition of intermediates and the generation of impurities. google.com The use of certain solvents and the presence of moisture can promote hydrolysis of raw materials, contributing to impurity formation. google.com To mitigate this, alternative manufacturing methods have been developed that avoid mixed solvents and the use of water, thereby reducing the potential for hydrolysis and improving product quality. google.com
The purity of the technical grade active ingredient is a key consideration. Specifications for technical indoxacarb define the minimum content of the active ingredient and set limits for relevant impurities. fao.org The manufacturing process itself can be a source of impurities, and different manufacturers may utilize different processes, leading to variations in the impurity profile. fao.org The US EPA has highlighted the importance of providing a discussion on the formation of impurities during the production process. epa.gov
Advanced Analytical Methodologies for the Characterization and Quantification of Indoxacarb Impurity 1
Chromatographic Separation Techniques for Indoxacarb (B177179) Impurity 1
Chromatography is the cornerstone of impurity analysis, providing the necessary resolving power to separate structurally similar compounds. Both liquid and gas chromatography techniques are employed, with the choice depending on the physicochemical properties of the impurity, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Indoxacarb and its impurities due to its versatility and applicability to a wide range of non-volatile and thermally labile compounds. esjpesticides.org.egfao.org Method development focuses on optimizing separation parameters to achieve sufficient resolution between the main component, Indoxacarb, and its related impurities, including Impurity 1.
The selection of an appropriate stationary phase is paramount for achieving successful chromatographic separation. For Indoxacarb and its impurities, reversed-phase HPLC is the predominant mode of separation. sielc.com
C18 (Octadecylsilane) Columns: C18 columns are the most common choice and are widely documented for the analysis of Indoxacarb. mdpi.comresearchgate.netnih.gov These columns, packed with silica (B1680970) particles bonded with C18 alkyl chains, provide a non-polar stationary phase ideal for retaining Indoxacarb and its impurities based on their hydrophobicity. Columns such as Zorbax Eclipse XDB-C18 and Luna C18 have been successfully used. researchgate.netnih.govresearchgate.net
Chiral Stationary Phases (CSPs): Since Indoxacarb is an optically active compound, chiral chromatography is essential for separating its enantiomers. cipac.org Impurities related to Indoxacarb may also be chiral. Chiral stationary phases, such as Chiralcel OD and Chiralpak AS-H, are employed to resolve enantiomers, which might otherwise co-elute on a standard C18 column. researchgate.netcipac.orgoup.com This is a critical consideration if Indoxacarb Impurity 1 exists in enantiomeric forms.
The optimization process involves selecting a column with appropriate particle size (e.g., 1.8 µm to 10 µm) and dimensions to balance separation efficiency, analysis time, and backpressure. researchgate.netresearchgate.netcipac.org
The mobile phase composition is a critical parameter that is adjusted to control the retention and elution of analytes. The choice of solvents and additives is tailored to optimize the separation of Indoxacarb from Impurity 1.
Solvent Systems: Common solvent systems are binary or ternary mixtures, typically consisting of an aqueous phase and an organic modifier.
Acetonitrile (B52724) and Water: This is a frequently used combination for reversed-phase separation of Indoxacarb. researchgate.netresearchgate.net
Methanol (B129727), Acetonitrile, and Water: Ternary mixtures can provide alternative selectivity. A composition of acetonitrile (70%), methanol (20%), and deionized water (10%) has been reported. esjpesticides.org.eg
Methanol and Water: This combination is also effective, often with additives. mdpi.comnih.gov
Additives: Acids are often added to the mobile phase to control the ionization state of the analytes and improve peak shape. Formic acid, phosphoric acid, or acetic acid are commonly used for this purpose. sielc.commdpi.comgoogle.com For instance, a mobile phase of methanol and water can be modified with 0.1% formic acid. mdpi.com
Gradient Elution: A gradient elution strategy, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve complex mixtures of the active ingredient and multiple impurities. mdpi.com The gradient typically involves increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) to elute more strongly retained components. mdpi.com
| Organic Solvents | Aqueous Phase/Additives | Chromatography Mode | Reference |
|---|---|---|---|
| Acetonitrile, Methanol | Deionized Water | Reversed-Phase | esjpesticides.org.eg |
| Acetonitrile | Water, Phosphoric Acid / Formic Acid | Reversed-Phase | sielc.com |
| Methanol | Water with 0.1% Formic Acid & 5mM Ammonium Format | Reversed-Phase | mdpi.com |
| Acetonitrile | Water | Reversed-Phase | researchgate.net |
| n-Hexane, Ethanol | N/A (Isocratic) | Normal-Phase Chiral | cipac.orgoup.com |
UV-Vis detection is commonly used in HPLC for quantitative analysis. The selection of an optimal detection wavelength is crucial for achieving high sensitivity and specificity. For impurity analysis, a Diode-Array Detector (DAD) is particularly advantageous as it can acquire spectra across a range of wavelengths, helping to identify and quantify different components. esjpesticides.org.eg
Methods for analyzing Indoxacarb have utilized several wavelengths, and the ideal wavelength for this compound would depend on its specific chromophoric structure.
310 nm: This wavelength is frequently cited for the analysis of Indoxacarb itself. fao.orgresearchgate.netcipac.orgcipac.org
280 nm and 285 nm: These wavelengths have also been found to be effective. esjpesticides.org.eggoogle.com
Multi-Wavelength Detection: For comprehensive impurity profiling, monitoring at multiple wavelengths (e.g., 210, 230, 254, and 290 nm) is recommended to ensure that all impurities are detected, as their absorption maxima may differ from the parent compound. fao.org
Validation of the analytical method is required to demonstrate its suitability for its intended purpose. Key validation parameters include linearity, range, LOD, and LOQ.
Linearity and Range: Analytical methods for Indoxacarb consistently show excellent linearity, with correlation coefficients (R²) often exceeding 0.999. esjpesticides.org.eg For example, linearity has been established in ranges from 0.1 to 3.2 mg/mL. esjpesticides.org.eg
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the method. The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For trace-level impurity analysis, low LOD and LOQ values are essential. Reported values for Indoxacarb vary depending on the matrix and instrumentation but are typically in the low mg/kg or µg/kg range. fao.org For instance, an LOQ of 0.01 mg/kg is commonly reported for residue analysis, which demonstrates the high sensitivity of the methods. fao.orgmdpi.comfao.org
| Parameter | Reported Value | Matrix/Context | Reference |
|---|---|---|---|
| Linearity (R²) | > 0.99998 | SC Formulation | esjpesticides.org.eg |
| Linearity Range | 0.1 - 3.2 mg/mL | SC Formulation | esjpesticides.org.eg |
| LOD | 0.006 mg/kg | Peach Fruits | researchgate.netresearchgate.net |
| LOQ | 0.018 mg/kg | Peach Fruits | researchgate.netresearchgate.net |
| LOD | 0.025 - 0.035 mg/kg | Various Crops | researchgate.netoup.com |
| LOQ | 0.05 mg/kg | Various Crops | researchgate.netoup.com |
| LOQ | 0.01 mg/kg | Medicinal Herbs | mdpi.com |
While HPLC is the primary technique, Gas Chromatography (GC) can be a viable alternative, particularly if this compound is sufficiently volatile and thermally stable. epa.govnih.gov GC analysis of Indoxacarb often employs a micro-electron capture detector (µ-ECD) or a mass spectrometer (MS) for detection. fao.orgmdpi.comepa.gov
The analytical column is typically a fused silica capillary column, such as a DB-5 or HP-5MS, which has a non-polar stationary phase suitable for separating a range of compounds. esjpesticides.org.egmdpi.comnih.gov The successful use of GC for the parent compound suggests that some related impurities may also be amenable to this technique. esjpesticides.org.egnih.gov
If this compound lacks the necessary volatility or thermal stability for direct GC analysis, a derivatization step can be introduced. Derivatization involves chemically modifying the impurity to create a more volatile and stable derivative. Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) group, thereby increasing volatility and reducing polarity. While specific derivatization procedures for Indoxacarb impurities are not widely documented, it remains a standard strategy in GC method development for challenging analytes.
Gas Chromatography (GC) Approaches for Volatile or Derivatized this compound
Carrier Gas Optimization and Flow Rate Control
In the gas chromatography (GC) analysis of this compound, the selection and optimization of the carrier gas and its flow rate are critical for achieving efficient separation and peak resolution. Helium is frequently chosen as the carrier gas due to its inertness and efficiency. mdpi.comesjpesticides.org.eg The flow rate is meticulously controlled to ensure optimal performance of the capillary column. A typical flow rate for the analysis of indoxacarb and its related compounds is maintained around 1.0 to 1.2 mL/min. mdpi.comesjpesticides.org.eg This controlled flow ensures that the analytes move through the column at a velocity that allows for effective partitioning between the stationary and mobile phases, leading to sharp, symmetrical peaks and enabling accurate quantification of this compound.
| Parameter | Optimized Value | Source |
| Carrier Gas | Helium | mdpi.comesjpesticides.org.eg |
| Flow Rate | 1.0 - 1.2 mL/min | mdpi.comesjpesticides.org.eg |
Temperature Programming and Injection Techniques
Effective thermal management through temperature programming and the use of appropriate injection techniques are fundamental to the successful GC analysis of this compound. A programmed temperature gradient is employed to facilitate the separation of compounds with different boiling points. A representative temperature program might begin at an initial oven temperature of 50-80°C, which is held for a short period. mdpi.comesjpesticides.org.eg This is followed by a controlled ramp-up in temperature, for instance, at a rate of 10-25°C per minute, to a final temperature of around 300°C, which is then held for several minutes to ensure all components elute from the column. mdpi.comesjpesticides.org.eg
The injection technique is selected based on the concentration of the impurity and the desired sensitivity. For trace-level analysis, a splitless injection is often used to transfer the entire sample volume onto the column, maximizing sensitivity. mdpi.com In this mode, the injection port temperature is typically set high, for example at 280°C, to ensure the rapid volatilization of the sample. mdpi.com
| GC Parameter | Value | Source |
| Injection Technique | Splitless | mdpi.com |
| Injection Port Temperature | 280°C | mdpi.com |
| Initial Oven Temperature | 80°C, hold for 1 min | mdpi.com |
| Temperature Ramp 1 | Increase to 220°C at 25°C/min, hold for 2 min | mdpi.com |
| Temperature Ramp 2 | Increase to 300°C at 25°C/min, hold for 10 min | mdpi.com |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in the analysis of pesticide impurities, offering superior resolution and much faster analysis times compared to conventional HPLC. sielc.com This technique utilizes columns packed with smaller sub-2 µm particles, which leads to a dramatic increase in separation efficiency. For the analysis of this compound, a UHPLC method allows for rapid separation from the active ingredient and other related substances. The enhanced resolution provided by UHPLC is particularly valuable for resolving closely eluting impurities, ensuring accurate quantification. researchgate.net The speed of UHPLC analysis significantly increases sample throughput, a critical factor in quality control and regulatory monitoring environments. researchgate.net
Preparative Chromatography for Impurity Isolation
To perform comprehensive structural elucidation, it is often necessary to isolate a pure sample of this compound. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. journalijar.comspringernature.com The process begins with the development of an analytical HPLC method that demonstrates good separation of the impurity from the main component and other substances. journalijar.com This method is then scaled up for preparative chromatography. A larger sample amount is dissolved and loaded onto a preparative HPLC column, which has a larger diameter and stationary phase capacity than an analytical column. journalijar.com The mobile phase composition and gradient are adjusted to achieve the desired separation on a larger scale. As the separated components elute from the column, fractions are collected. These fractions are then analyzed using an analytical HPLC method to identify those containing the pure impurity. journalijar.com The purified fractions containing this compound can then be combined and the solvent removed, yielding an isolated sample suitable for spectroscopic analysis. journalijar.com
Spectroscopic and Spectrometric Techniques for Structural Elucidation and Confirmation
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass Spectrometry (MS) is an indispensable tool for the structural characterization of this compound. When coupled with a chromatographic technique like GC or LC, it provides crucial information about the molecular weight and structure of the impurity. fda.gov The mass spectrometer ionizes the impurity molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). researchgate.net The spectrum generated shows the molecular ion, which provides the molecular weight of the compound.
Furthermore, by inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is produced. nih.gov This pattern acts as a molecular fingerprint, offering vital clues about the impurity's structure. By analyzing the masses of the fragment ions, chemists can deduce the arrangement of atoms and functional groups within the molecule, ultimately leading to the structural elucidation of this compound. nih.govepa.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While MS provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structure elucidation. pharmaffiliates.com It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. Each chemically distinct proton produces a signal (resonance) in the spectrum. The chemical shift (δ) of the signal indicates the electronic environment of the proton, the integration value reveals the number of protons represented by the signal, and the splitting pattern (multiplicity) provides information about adjacent protons. For this compound, distinct signals would be expected for the aromatic protons on the different rings, the aliphatic protons on the indene (B144670) structure, and any methyl or other specific protons. This technique is a primary method for determining compound purity and structure. fao.org
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov As the ¹³C isotope has a low natural abundance (1.1%), these spectra are inherently less sensitive than ¹H NMR spectra. epa.gov In a typical broadband-decoupled ¹³C NMR spectrum, each chemically unique carbon atom gives a single peak. nih.gov This allows for a direct count of the non-equivalent carbons in the impurity. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, providing clear separation of signals for carbons in different functional groups, such as carbonyls, aromatic carbons, and aliphatic carbons. nih.govnih.gov
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect the signals of these coupled protons, allowing for the mapping of proton-proton networks within the impurity's structure.
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding one-bond carbon, providing direct C-H connectivity.
Table 2: Predicted NMR Data for Key Structural Features of this compound
| Feature | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| Aromatic Protons | 7.0 - 8.0 | 115 - 150 | Protons correlate to quaternary aromatic carbons |
| Carbonyl Carbon | N/A | 150 - 170 | Aromatic and N-H protons correlate to C=O carbon |
| Aliphatic Protons | 2.5 - 5.0 | 30 - 80 | Protons correlate to adjacent carbons and carbonyls |
Note: The data in this table is hypothetical and illustrates the expected results for a representative structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching and bending). The IR spectrum of this compound would display characteristic absorption bands indicating the presence of key functional groups. Careful analysis of the peak position, intensity, and shape allows for the confirmation of these groups.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3200 - 3400 | N-H | Stretching |
| 3000 - 3100 | Aromatic C-H | Stretching |
| 1680 - 1720 | Carbonyl (C=O) | Stretching |
| 1450 - 1600 | Aromatic C=C | Stretching |
| 1200 - 1300 | C-O-C (ether/ester) | Stretching |
| 1100 - 1250 | C-F (of OCF₃) | Stretching |
Note: The data in this table is hypothetical and based on the functional groups expected in a molecule structurally related to Indoxacarb.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems and chromophores. The technique measures the absorbance of light at different wavelengths. The structure of this compound, containing multiple aromatic rings and carbonyl groups, constitutes a significant chromophoric system. Its UV-Vis spectrum would show one or more absorption maxima (λmax) in the UV region (typically 200-400 nm). The position and intensity of these maxima are characteristic of the molecule's conjugated π-electron system and can be used for quantitative analysis based on the Beer-Lambert law.
In-depth Analysis of "this compound" Reveals Data Scarcity in Public Domain
Following a comprehensive investigation into the chemical compound designated as "this compound," it has been determined that while the compound can be identified, the specific, detailed analytical data required to construct an article based on the provided outline is not available in publicly accessible scientific literature or regulatory documents.
The initial challenge involved definitively identifying "this compound," as this nomenclature is not universally standardized. Cross-referencing chemical databases reveals that the name has been associated with the compound 4-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole , which has the CAS Number 133001-07-7 . However, this identification is not consistent across all sources, with some chemical suppliers designating this specific CAS number as "Indoxacarb Impurity 3," highlighting the ambiguity of such non-systematic naming conventions.
Despite the successful identification of the chemical structure, an exhaustive search for research findings related to the specific analytical methodologies for this compound yielded no results. The public domain lacks specific data regarding:
Hyphenated Analytical Techniques: No studies were found detailing the parameters for Liquid Chromatography-Mass Spectrometry (LC-MS), tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), or Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) specifically for the identification and profiling of this impurity.
Method Validation Principles: There is no available information on validated methods for the quantification of this compound. Consequently, data on crucial validation parameters such as specificity, selectivity, precision, and accuracy assessments are absent from the scientific literature.
The available research focuses almost exclusively on the active ingredient, Indoxacarb, its enantiomers, and its major metabolites in the context of residue analysis in agricultural and environmental samples. The analytical methods and validation data for the parent compound are not directly transferable to a structurally distinct impurity.
Therefore, due to the absence of the necessary scientific data to populate the requested sections and subsections, generating a thorough, informative, and scientifically accurate article focusing solely on the advanced analytical methodologies for "this compound" is not possible at this time. The required information is likely contained within proprietary documents of manufacturers or detailed regulatory submissions that are not publicly available.
Method Validation Principles for this compound Quantification
Robustness and Ruggedness Testing
The validation of an analytical method for the quantification of this compound must include a thorough evaluation of its robustness and ruggedness to ensure its reliability and reproducibility under routine use. nih.govpharmaguideline.com Robustness refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in internal method parameters, providing an indication of its reliability during normal usage. pharmaguideline.comresearchgate.net Ruggedness, often used interchangeably with robustness, is more accurately defined as the method's reproducibility under a set of external variations, such as different laboratories, analysts, or instruments. pharmaguideline.com
Robustness is typically evaluated during the method development phase. pharmaguideline.com The assessment involves intentionally varying critical parameters of the analytical method and observing the impact on the results, such as peak area, retention time, and resolution. For chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) which are commonly used for Indoxacarb analysis, these parameters often include mobile phase composition, pH, flow rate, column temperature, and injection volume. nih.govpharmaguideline.com The results of these variations are then statistically analyzed to determine if they are significant. A method is considered robust if the results remain within the system suitability criteria despite these minor changes. pharmaguideline.com
The following table illustrates typical parameters and their variations examined during the robustness testing of a chromatographic method for Indoxacarb and its impurities.
Table 1: Example of Parameters for Robustness Testing of a Chromatographic Method
| Parameter | Nominal Value | Variation 1 | Variation 2 | Acceptance Criteria for Result |
|---|---|---|---|---|
| Mobile Phase Composition | Acetonitrile:Water (75:25 v/v) | 73:27 v/v | 77:23 v/v | Relative Standard Deviation (RSD) ≤ 5% |
| pH of Aqueous Phase | 3.0 | 2.8 | 3.2 | Retention time shift < 2% |
| Column Temperature | 30°C | 28°C | 32°C | Peak asymmetry within 0.9-1.5 |
| Flow Rate | 1.0 mL/min | 0.95 mL/min | 1.05 mL/min | RSD of peak area ≤ 5% |
| Wavelength | 310 nm | 308 nm | 312 nm | No significant change in quantitation |
Ruggedness testing confirms the method's transferability and reproducibility. This is typically assessed by comparing the results of the same samples analyzed by different analysts, on different instruments, or in different laboratories. The consistency of the results, often measured by the relative standard deviation between the different sets of analyses, demonstrates the method's ruggedness.
Matrix Effect Evaluation in Complex Samples
When analyzing for trace levels of this compound in complex samples such as agricultural products, soil, or biological fluids, the sample matrix can significantly interfere with the analytical measurement. mdpi.comnih.govnih.gov This phenomenon, known as the matrix effect, is the alteration of an analyte's response due to the presence of co-extracted, interfering substances in the sample matrix. mdpi.com It can manifest as either signal enhancement or, more commonly, signal suppression, leading to inaccurate quantification. mdpi.comchromatographyonline.com Therefore, evaluating the matrix effect is a critical step in method validation for complex samples. nih.gov
The matrix effect is typically quantified by comparing the slope of the calibration curve prepared in a pure solvent to the slope of a matrix-matched calibration curve (prepared in an extract of a blank sample). mdpi.com The percentage of matrix effect (ME) can be calculated using the formula:
ME (%) = [(Slopematrix / Slopesolvent) - 1] x 100
A positive value indicates signal enhancement, while a negative value indicates signal suppression. Generally, ME values between -20% and +20% are considered acceptable, suggesting no significant matrix effect. mdpi.com
Studies on the parent compound, Indoxacarb, have shown that the extent of the matrix effect is highly dependent on the type of matrix, the sample preparation technique, and the analytical instrumentation used. mdpi.comnih.gov For instance, analysis of Indoxacarb in medicinal herbs by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) showed significant matrix effects (>±20%), whereas Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of the same samples showed acceptable matrix effects (<20%). mdpi.com This highlights the importance of selecting the appropriate analytical technique. In various studies involving paddy water, soil, rice straw, and brown rice, no significant matrix effects were observed for Indoxacarb analysis. nih.gov
To mitigate the impact of matrix effects and ensure accurate quantification of this compound, several strategies can be employed. These include the use of matrix-matched calibration standards, the application of an internal standard that is structurally similar to the analyte, extensive sample cleanup procedures to remove interfering components, or sample dilution. mdpi.comchromatographyonline.com
The following table summarizes findings on matrix effects for the parent compound, Indoxacarb, in various complex matrices, which provides insight into the potential challenges in the analysis of its impurities.
Isolation, Purification, and Reference Standard Generation of Indoxacarb Impurity 1
Strategies for the Isolation of Indoxacarb (B177179) Impurity 1 from Complex Matrices
The initial step in generating a reference standard is the isolation of the target impurity from the bulk active ingredient or from complex environmental and agricultural matrices. The strategies employed are typically multi-step procedures involving extraction followed by a cleanup process to remove interfering substances. These methods are adapted from established analytical procedures for the parent compound, Indoxacarb. nih.gov
Extraction: The choice of extraction solvent is critical and depends on the matrix. Solvents like acetonitrile (B52724), methanol (B129727), and ethyl acetate (B1210297) are commonly used due to their effectiveness in solubilizing Indoxacarb and its related impurities. nih.gov For instance, in analyzing residues in medicinal herbs, samples are often extracted with acetonitrile. doaj.org Similarly, for isolating residues from crops, a homogenization process with an ethyl acetate and water mixture is frequently employed. epa.gov
Cleanup Methodologies: Following extraction, the crude extract contains a multitude of co-extracted matrix components that must be removed. Solid Phase Extraction (SPE) is a widely adopted technique for this purpose. nih.gov Different SPE cartridges are selected based on the matrix and the properties of the analytes.
SPE Cartridges: C18 and NH2 cartridges are commonly employed for cleaning up extracts from complex matrices like paddy water, soil, and rice straw. nih.gov Florisil SPE columns have also been shown to be effective in the cleanup of acetonitrile extracts from cabbage and soil. researchgate.net
QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become a standard approach for pesticide residue analysis in a wide variety of matrices. doaj.org This method involves an extraction and partitioning step using acetonitrile and salts, followed by a dispersive SPE (d-SPE) cleanup step with sorbents like primary secondary amine (PSA) to remove sugars and fatty acids.
These isolation strategies yield an enriched extract containing Indoxacarb and its impurities, including Impurity 1, which is then ready for further purification.
Table 1: Overview of Isolation Strategies
| Step | Technique | Reagents/Materials | Target Matrices |
|---|---|---|---|
| Extraction | Solvent Extraction | Acetonitrile, Methanol, Ethyl Acetate | Crops, Soil, Water, Medicinal Herbs |
| Cleanup | Solid Phase Extraction (SPE) | C18, NH2, Florisil Cartridges | Agricultural and Environmental Samples |
| Cleanup | QuEChERS | Acetonitrile, MgSO4, NaCl, PSA Sorbent | Fruits, Vegetables, Herbs |
Purification Methodologies for High-Purity Indoxacarb Impurity 1
Once an enriched extract is obtained, chromatographic techniques are employed to separate this compound from the parent compound and other related substances. The goal is to achieve a purity of >95%, suitable for use as an analytical standard. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.
Preparative HPLC, a scaled-up version of analytical HPLC, is the method of choice for isolating gram-scale quantities of impurities. The selection of the stationary and mobile phases is critical for achieving optimal separation.
Reversed-Phase HPLC (RP-HPLC): This is a common and robust method for the separation of moderately polar compounds like Indoxacarb and its impurities. An ODS-C18 column is frequently used as the stationary phase. researchgate.netgoogle.com The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, sometimes with additives like acetic acid to improve peak shape. google.com
Normal-Phase (Chiral) HPLC: For separating enantiomers, such as the active (S)-enantiomer and inactive (R)-enantiomer of Indoxacarb, chiral chromatography is necessary. cipac.orgoup.com Columns like Chiralcel OD, which are based on cellulose (B213188) derivatives, are used with mobile phases composed of solvents like hexane (B92381) or heptane (B126788) and an alcohol such as 2-propanol. researchgate.netcipac.org While primarily used for chiral separations, this technique can also be adapted to separate closely related diastereomeric or positional impurities under different conditions.
The process involves injecting the concentrated extract onto the preparative column and collecting the fractions corresponding to the elution time of this compound. These fractions are then combined, and the solvent is evaporated to yield the purified compound. The purity of the isolated material is assessed using analytical HPLC.
Table 2: Chromatographic Purification Parameters
| Parameter | Reversed-Phase HPLC | Normal-Phase (Chiral) HPLC |
|---|---|---|
| Stationary Phase | ODS-C18 | Cellulose-based (e.g., Chiralcel OD) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Hexane/2-Propanol |
| Detection | UV/Diode Array Detector (DAD) | UV/Diode Array Detector (DAD) |
| Application | General impurity separation | Enantiomeric and diastereomeric separation |
Characterization and Certification of this compound as a Reference Standard
After purification, the identity and purity of this compound must be unequivocally confirmed before it can be certified as a reference standard. This process involves a combination of spectroscopic and chromatographic techniques.
Structural Characterization:
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to determine the molecular weight and fragmentation pattern of the impurity. esjpesticides.org.eg This data provides definitive structural information and confirms the identity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical structure, connectivity of atoms, and stereochemistry of the molecule. Quantitative NMR (qNMR) can also be used to determine the purity of the standard against a traceable primary standard.
Purity Assessment: The purity of the reference material is typically determined using a mass balance approach, which requires the quantification of the main component, moisture, residual solvents, and non-volatile impurities.
Chromatographic Purity: A high-resolution HPLC method, often using a Diode-Array Detector (DAD), is used to determine the area percentage of the main peak relative to any other impurities. esjpesticides.org.eg Analysis at multiple wavelengths helps ensure that no impurities are missed. fao.org
Moisture Content: Karl Fischer titration is the standard method for determining the water content.
Residual Solvents: Gas Chromatography with a Flame Ionization Detector (GC-FID) is used to quantify any organic solvents remaining from the purification process.
Certification: The generation of a Certified Reference Material (CRM) must adhere to stringent quality guidelines, such as those outlined in ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for the competence of testing and calibration laboratories). hpc-standards.com The certified value, along with its associated uncertainty, is documented on a Certificate of Analysis, which provides traceability and ensures its suitability for quantitative analytical applications.
Synthetic Routes for Preparing Authentic this compound Reference Materials
A critical key intermediate in the synthesis of (S)-Indoxacarb is Methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. rsc.org As a precursor, it is also a potential process-related impurity. An efficient and industrially scalable synthesis for this compound has been developed, providing a practical example of reference material preparation.
The synthesis involves the following key steps:
Starting Material: The process begins with the commercially available precursor, methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
Oxidation: This precursor undergoes a stereoselective oxidation reaction. A notable improvement in this process involves using aqueous tert-butyl hydroperoxide (TBHP) as the oxidant. This method is advantageous as it is efficient, uses a less hazardous oxidant, and proceeds under mild conditions.
Purification: The resulting product, Methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is purified simply by filtration, which is a significant advantage for large-scale production. rsc.org
This synthetic approach highlights the strategies used to create authentic reference materials for impurities. By controlling the reaction conditions and purification steps, a high-purity standard can be reliably produced, which is essential for the accurate quality control of the final Indoxacarb product.
Impurity Profiling and Control Strategies for Indoxacarb Impurity 1
Comprehensive Impurity Profiling of Indoxacarb (B177179) Technical Material
A thorough understanding of the impurity profile of Indoxacarb technical grade material is the foundational step in developing an effective control strategy. Technical grade active ingredients are not entirely pure and contain a variety of substances derived from the manufacturing process, including starting materials, intermediates, by-products, and isomers. biopharminternational.comfao.org The impurity profile for technical Indoxacarb includes its inactive R-enantiomer, with the ratio of the active S-enantiomer to the R-enantiomer evolving over time from a 50:50 racemic mixture to ratios enriched in the active S-enantiomer, such as 3S+1R. epa.govfao.org
Regulatory bodies and quality control systems mandate the identification and quantification of all impurities present at or above a certain threshold (e.g., ≥ 1 g/kg). fao.org The analysis of multiple batches of technical Indoxacarb allows for the characterization of a typical impurity profile and the establishment of specifications for known and unknown impurities. While a comprehensive public list of all process-related impurities for Indoxacarb is proprietary, several related substances are cataloged by chemical suppliers, providing insight into the types of molecules that may be present.
Analytical techniques are central to establishing this profile. Reversed-phase liquid chromatography (RPLC) is a key method for the determination of impurities in technical Indoxacarb, often using UV detection at multiple wavelengths (e.g., 210, 230, 254, and 290 nm) to ensure the detection of all relevant substances. fao.org More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed for the definitive identification and quantification of trace-level impurities and metabolites. nih.govmt.com
| Compound Name | CAS Number | Molecular Formula | Notes |
|---|---|---|---|
| Indoxacarb Impurity 1 | 135656-94-9 | C17H13ClFN3O2 | Focus of this control strategy. scientificbio.com |
| (R)-Indoxacarb (IN-KN127) | 185608-75-7 | C22H17ClF3N3O7 | The insecticidally inactive enantiomer of Indoxacarb. asianpubs.org |
| Indoxacarb Impurity 2 | 127296-24-6 | Data not specified | Listed as a related compound. allfordrugs.com |
| Indoxacarb Impurity 3 | 133001-07-7 | Data not specified | Listed as a related compound. allfordrugs.com |
| Indoxacarb Impurity 5 | 144171-39-1 | Data not specified | Listed as a related compound. allfordrugs.com |
| Indoxacarb Impurity 6 | 144172-24-7 | C11H9ClO4 | Listed as a related compound. allfordrugs.commt.com |
| Toluene | 108-88-3 | C7H8 | A relevant impurity identified in risk assessments, likely a residual solvent. nih.gov |
Identification of Critical Process Parameters Influencing this compound Levels
The formation of this compound is intrinsically linked to the synthesis route of Indoxacarb itself. The manufacturing process is complex, involving multiple chemical transformations where slight deviations can lead to the generation of unwanted side products. epo.orggoogle.com Identifying the critical process parameters (CPPs) that affect the level of this specific impurity is crucial for its control.
The synthesis of Indoxacarb involves key intermediates such as (4-trifluoromethoxy)phenylcarbamate and methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. asianpubs.orgrsc.org The formation of impurities can arise from several sources:
Incomplete Reactions: Unreacted starting materials or intermediates can persist and be carried through the process.
Side Reactions: Competing reaction pathways can lead to the formation of structurally related by-products.
Degradation: The active ingredient or intermediates may degrade under certain process conditions (e.g., high temperature, non-optimal pH).
Raw Material Impurities: Impurities present in the starting materials can be carried over or participate in side reactions.
Studies on the synthesis of Indoxacarb intermediates have shown that parameters like reaction temperature and reaction time are critical for maximizing yield and minimizing by-products. For instance, in the preparation of methyl (4-trifluoromethoxy)phenylcarbamate, both temperature and time were optimized to achieve the highest yield, indicating that non-optimal conditions could lead to lower purity. asianpubs.org Similarly, the choice of solvent and catalyst in steps like the asymmetric synthesis of key intermediates can significantly influence the stereoselectivity and impurity profile of the final product. epo.org
| Process Step | Potential Critical Process Parameter (CPP) | Potential Impact on Impurity 1 Formation |
|---|---|---|
| Intermediate Synthesis (e.g., Acylation) | Reaction Temperature | Higher or lower temperatures could favor side reactions or degradation. |
| Intermediate Synthesis (e.g., Acylation) | Reaction Time | Insufficient time may lead to incomplete conversion; excessive time could promote degradation. |
| Cyclization/Condensation | Catalyst Type and Loading | Incorrect catalyst may lead to poor selectivity and formation of by-products. |
| Cyclization/Condensation | pH/Base Used | The type and amount of base can influence reaction pathways and stability of intermediates. asianpubs.org |
| All Synthesis Steps | Purity of Starting Materials/Intermediates | Impurities in raw materials can be carried through or react to form new impurities. |
| Crystallization/Purification | Solvent System and Cooling Rate | Affects the efficiency of impurity rejection during crystallization. google.com |
Development of In-Process Control (IPC) Methods for this compound
To effectively control the levels of this compound, robust in-process control (IPC) methods are essential. These analytical procedures are implemented at critical stages of the manufacturing process to monitor the formation of the impurity in real-time or near-real-time, allowing for timely adjustments to process parameters.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. A patent for an analytical method for a key Indoxacarb intermediate highlights the use of an ODS-C18 reversed-phase column with a methanol (B129727) and glacial acetic acid aqueous solution as the mobile phase, demonstrating the suitability of HPLC for quality control of intermediates. wikipedia.org Such methods are valued for their ability to provide accurate and repeatable results, ensuring good separation of the main compound from its impurities. wikipedia.org
For IPC, the chosen analytical method must be rapid, specific, and sensitive enough to detect the impurity at levels relevant to process control. Validation of the method according to established guidelines is critical to ensure its reliability. acdlabs.com
| Analytical Technique | Detector | Typical Application | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Diode-Array Detector (DAD) / UV Detector | Quantification of active ingredient and known impurities in technical material and formulations. | acdlabs.com |
| Reversed-Phase Liquid Chromatography (RPLC) | UV Detector | Determination of impurities in technical Indoxacarb. | fao.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Triple Quadrupole Mass Spectrometer | Trace-level quantification and structural confirmation of impurities and metabolites. | mt.com |
| Gas Chromatography (GC) | Micro-Electron Capture Detector (μECD) or Mass Spectrometry (MS) | Analysis of residues and volatile or semi-volatile impurities. | innopharmaeducation.com |
Application of Quality by Design (QbD) Principles to this compound Control
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical and chemical development that emphasizes proactive quality assurance. mt.comnih.gov Applying QbD principles to the control of this compound involves moving beyond simple end-product testing to a deep understanding of the manufacturing process.
The QbD process for controlling Impurity 1 would follow several key steps:
Define a Quality Target Product Profile (QTPP): This involves defining the desired quality attributes of the final Indoxacarb product, including a maximum acceptable limit for Impurity 1.
Identify Critical Quality Attributes (CQAs): The level of this compound is identified as a CQA, as it is a characteristic that must be controlled to ensure product quality.
Conduct a Risk Assessment: A risk assessment (e.g., Failure Mode and Effects Analysis - FMEA) is performed to identify potential process parameters (CPPs) that could impact the level of Impurity 1. researchgate.net This would draw on the understanding of the synthesis pathway outlined in section 5.2.
Establish a Design Space: Through Design of Experiments (DoE), the relationships between the identified CPPs and the CQA (Impurity 1 level) are mathematically modeled. researchgate.net This defines a multidimensional "design space" within which the process can operate consistently to produce Indoxacarb with an acceptable level of Impurity 1.
Implement a Control Strategy: The control strategy includes raw material specifications, operating ranges for CPPs, and IPC testing to ensure the process remains within the design space. This may be enhanced by Process Analytical Technology (PAT), which involves online, real-time monitoring of CPPs. innopharmaeducation.comhamiltoncompany.com
By using a QbD approach, manufacturers can achieve a more robust and reliable process, reduce batch failures, and facilitate more streamlined regulatory oversight. mt.com
Risk Assessment and Mitigation Strategies for this compound in Manufacturing
A formal risk assessment is a critical component of managing impurities in agrochemical manufacturing. canada.ca The process for this compound involves evaluating the potential risks associated with its presence and implementing strategies to mitigate those risks to an acceptable level.
Risk Assessment: The risk assessment process generally involves four steps:
Hazard Identification: Determining the potential adverse effects of the impurity. This involves assessing its toxicological profile.
Dose-Response Assessment: Evaluating the relationship between the dose of the impurity and the incidence of adverse effects.
Exposure Assessment: Estimating the potential exposure of humans and the environment to the impurity through the final product.
Risk Characterization: Integrating the above information to characterize the nature and magnitude of the risk.
Regulatory bodies like the European Food Safety Authority (EFSA) conduct peer reviews of pesticide risk assessments, which include an evaluation of the technical material's composition and the relevance of its impurities. nih.goveuropa.eu
Mitigation Strategies: Based on the risk assessment, a control strategy is implemented. The primary mitigation strategy is to control the formation of the impurity during the manufacturing process. This is achieved through the QbD principles described previously. Additional mitigation measures include:
Setting Specification Limits: Establishing a maximum acceptable limit for this compound in the final technical material based on regulatory guidelines and the risk assessment.
Process Optimization: Modifying process parameters (e.g., temperature, solvents, catalysts) to minimize the formation of the impurity. asianpubs.orgepo.org
Purification Procedures: Implementing effective downstream processing steps, such as crystallization or chromatography, to remove the impurity to a level below the specification limit. google.com
Raw Material Control: Sourcing high-purity starting materials and intermediates to prevent the introduction of precursors to Impurity 1.
By combining a thorough understanding of the impurity's formation with a robust risk-based control strategy, manufacturers can ensure the consistent production of high-quality Indoxacarb that meets all regulatory and safety standards. fao.org
Table of Compounds Mentioned
| Compound Name | Synonym/Code | CAS Number |
|---|---|---|
| Indoxacarb | (S)-enantiomer; DPX-KN128 | 173584-44-6 |
| This compound | - | 135656-94-9 |
| (R)-Indoxacarb | IN-KN127 | 185608-75-7 |
| Indoxacarb Impurity 2 | - | 127296-24-6 |
| Indoxacarb Impurity 3 | - | 133001-07-7 |
| Indoxacarb Impurity 5 | - | 144171-39-1 |
| Indoxacarb Impurity 6 | - | 144172-24-7 |
| Toluene | - | 108-88-3 |
| methyl (4-trifluoromethoxy)phenylcarbamate | - | - |
| methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | - | - |
| 5-chloro-2-methoxycarbonyl-1-indanone ester | - | - |
Regulatory Landscape and Quality Assurance Pertaining to Indoxacarb Impurity 1
International and National Regulatory Guidelines for Agrochemical Impurities
The regulation of agrochemical impurities is managed by a network of international and national organizations that work to ensure the safety of food supplies and the environment. branchcms.comfao.orgaxios-research.comtlcstandards.com These bodies establish standards and guidelines for the maximum allowable levels of impurities in pesticide formulations.
At the international level, the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) play a pivotal role through the Joint Meeting on Pesticide Specifications (JMPS). axios-research.comfao.org The JMPS develops specifications for pesticides, which include identity tests, content of the active ingredient, and limits for relevant impurities. fao.org These specifications serve as an international benchmark for the quality of pesticide products in global trade. axios-research.com The Codex Alimentarius Commission, established by the FAO and WHO, sets Maximum Residue Limits (MRLs) for pesticides in food, which are international standards that help to ensure food safety and facilitate trade. piat.org.nzfao.orgpharmaffiliates.com
On a national level, various countries have their own regulatory agencies responsible for implementing and enforcing pesticide regulations. In the United States, the Environmental Protection Agency (EPA) is the primary authority. fao.orgtlcstandards.comnih.gov The EPA's mandate is authorized by laws such as the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Federal Food, Drug, and Cosmetic Act (FFDCA). fao.orgnih.gov Under these acts, the EPA registers pesticides, sets tolerances (the U.S. equivalent of MRLs) for pesticide residues in food, and requires manufacturers to provide data on the formation and levels of impurities. nih.govveeprho.comepa.govlgcstandards.com The regulations, specifically 40 CFR 158.340, require applicants to discuss the potential presence of impurities at levels of 0.1% or greater. veeprho.comtheclinivex.com
In Australia, the Australian Pesticides and Veterinary Medicines Authority (APVMA) is responsible for the evaluation and registration of agricultural and veterinary chemical products. The APVMA establishes standards for active constituents, which include the minimum purity and maximum levels of any impurities that are of toxicological significance.
The following table provides an overview of key regulatory bodies and their primary roles concerning agrochemical impurities.
| Regulatory Body | Jurisdiction | Key Responsibilities |
| FAO/WHO Joint Meeting on Pesticide Specifications (JMPS) | International | Develops and publishes specifications for the quality of pesticides, including limits for relevant impurities. axios-research.comfao.org |
| Codex Alimentarius Commission | International | Sets Maximum Residue Limits (MRLs) for pesticides in food and feed to ensure consumer safety and facilitate international trade. piat.org.nzfao.orgpharmaffiliates.com |
| U.S. Environmental Protection Agency (EPA) | United States | Registers pesticides, sets tolerances for pesticide residues, and regulates the reporting and limits of impurities. fao.orgtlcstandards.comnih.gov |
| Australian Pesticides and Veterinary Medicines Authority (APVMA) | Australia | Assesses and registers agrochemical products, and establishes standards for active constituents, including purity and impurity levels. |
Establishment of Specification Limits for Indoxacarb (B177179) Impurity 1
The establishment of specification limits for any impurity, including Indoxacarb Impurity 1, is a data-driven process based on a thorough risk assessment. The maximum permissible level for an impurity is determined by its toxicological profile and its potential to affect the stability of the active ingredient or the formulated product.
For a new pesticide to be registered, manufacturers must submit a comprehensive data package to regulatory authorities. This includes a detailed analysis of the manufacturing process and the identification of all impurities present at or above a certain threshold, typically 0.1%. veeprho.comtheclinivex.com This process, often referred to as a 5-batch analysis, involves analyzing at least five representative batches of the technical grade active ingredient (TGAI) to determine the range of impurities.
The FAO specifications for Indoxacarb technical material note that the manufacturing process and impurity profiles have been evaluated. fao.orgfao.org While specific details of these impurities are often confidential, the evaluation reports indicate whether any are considered "relevant." A relevant impurity is one that is toxicologically significant or affects the stability of the product. For Indoxacarb, the FAO has indicated that no relevant impurities were identified in the technical material that required the setting of a specific limit in their published specifications. fao.org This suggests that this compound is either not present, is present at levels below the threshold of concern, or is not considered to be of toxicological significance based on the data submitted.
The process for setting impurity limits generally follows these steps:
Identification and Characterization: The chemical structure of the impurity is determined, and its physical and chemical properties are characterized.
Toxicological Assessment: The toxicity of the impurity is evaluated to understand its potential risks to human health and the environment.
Exposure Assessment: The potential for exposure to the impurity through various routes is assessed.
Risk Characterization and Limit Setting: Based on the toxicological data and exposure assessment, a maximum acceptable limit for the impurity in the final product is established.
Advanced Research Perspectives and Future Directions in Indoxacarb Impurity 1 Studies
Computational Chemistry Approaches for Predicting Indoxacarb (B177179) Impurity 1 Formation
Computational chemistry has emerged as a powerful predictive tool in the study of pesticide impurities, offering insights into their formation and degradation pathways while minimizing the need for extensive experimental work. By simulating molecular interactions and reaction dynamics, these in silico approaches provide a foundational understanding of how Indoxacarb Impurity 1 may be generated.
Reaction Mechanism Simulations for Impurity Generation
The formation of impurities during the synthesis of an active pharmaceutical or agrochemical ingredient is often a result of side reactions, incomplete reactions, or the presence of reactive intermediates. Reaction mechanism simulations utilize quantum chemistry and molecular modeling to map out the potential pathways through which this compound could be formed.
These simulations typically involve:
Transition State Theory: Identifying the energy barriers for various potential side reactions that could occur during the synthesis of Indoxacarb. A lower energy barrier suggests a more favorable, and therefore more likely, pathway for impurity formation.
Molecular Dynamics (MD): Simulating the movement and interaction of atoms and molecules over time to understand the dynamic behavior of the reaction mixture. This can reveal how starting materials, reagents, and intermediates might interact under specific conditions (e.g., temperature, pressure, solvent) to produce this compound.
Density Functional Theory (DFT): Calculating the electronic structure of molecules to predict their reactivity. DFT can be used to identify the most reactive sites on precursor molecules, offering clues as to how unintended reactions leading to impurity formation might be initiated unirioja.esauburn.edu.
By modeling these complex interactions, chemists can hypothesize the specific synthetic steps that are most likely to generate this compound. This predictive capability allows for the proactive optimization of reaction conditions to suppress unwanted side reactions.
In Silico Prediction of Degradation Products
Indoxacarb, like all pesticides, is subject to degradation in the environment through processes such as hydrolysis, photolysis, and microbial action branchcms.com. These degradation processes can lead to the formation of various transformation products, some of which may be impurities of concern. In silico tools are instrumental in predicting these degradation pathways and the resulting products.
Several computational systems are employed for this purpose:
Pathway Prediction Systems: Tools like the EAWAG Biocatalysis/Biodegradation Database and Pathway Prediction System (EAWAG-BBD/PPS) use a knowledge base of known microbial catabolic reactions to predict plausible biodegradation pathways for a given compound researchgate.netwisdomlib.org. By inputting the structure of Indoxacarb, these systems can generate a hierarchical list of likely degradation products, which can then be cross-referenced with known impurities like this compound.
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the structural features of a chemical with its physicochemical properties and environmental fate nih.gov. QSARs can be used to predict the susceptibility of Indoxacarb to various degradation mechanisms, providing an estimate of its persistence and the likelihood of forming specific degradants under different environmental conditions.
The table below illustrates the types of data generated from these in silico tools.
Table 1: Application of In Silico Tools in Degradation Prediction
| Computational Tool | Application in this compound Studies | Predicted Outcome |
|---|---|---|
| Pathway Prediction Systems (e.g., EAWAG-PPS) | Predicts microbial degradation pathways of the parent Indoxacarb molecule. | A map of potential metabolites and transformation products, including structures that could correspond to this compound. |
| QSAR Models | Estimates rates of hydrolysis and photolysis based on molecular structure. | Prediction of half-life in various environmental compartments and identification of key bonds susceptible to cleavage. |
Development of Novel Analytical Technologies for Trace-Level Detection of this compound
The accurate detection and quantification of impurities, even at trace levels, are critical for ensuring the quality and safety of pesticide formulations. Research and development in analytical chemistry have led to highly sensitive and specific techniques capable of profiling complex mixtures for compounds like this compound.
Modern impurity profiling relies heavily on hyphenated analytical techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry ajrconline.orgbiomedres.uslongdom.orgscribd.com.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technology for analyzing pesticide residues and impurities tandfonline.comhumanjournals.com. It offers exceptional sensitivity and selectivity. The liquid chromatography stage separates this compound from the active ingredient and other components in the sample matrix. The tandem mass spectrometry stage then provides definitive identification and quantification, even at parts-per-billion (ppb) levels, by measuring the specific mass-to-charge ratio of the impurity and its fragmentation products nih.govmdpi.comresearcher.life. Regulatory bodies and research studies frequently cite LC-MS/MS for monitoring Indoxacarb and its metabolites, such as IN-JT333 nih.govfao.org.
Gas Chromatography-Mass Spectrometry (GC-MS): For impurities that are volatile and thermally stable, GC-MS is a powerful alternative ajrconline.org. The sample is vaporized and separated in a gas chromatograph before being analyzed by a mass spectrometer. This technique provides high-resolution separation and clear mass spectra for structural elucidation scribd.com.
High-Resolution Mass Spectrometry (HRMS): Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide extremely accurate mass measurements biomedres.us. This capability allows analysts to determine the elemental composition of an unknown impurity, which is a crucial step in its identification and structural characterization without requiring a pre-existing reference standard.
The table below compares the key features of these advanced analytical techniques for the detection of this compound.
Table 2: Comparison of Advanced Analytical Technologies for Impurity Detection
| Technology | Principle | Sensitivity | Selectivity | Application for this compound |
|---|---|---|---|---|
| LC-MS/MS | Combines liquid-phase separation with mass-based detection of parent and fragment ions. | Very High (ppb to ppt) | Very High | Ideal for quantifying known trace-level impurities in complex matrices like technical grade products or environmental samples. |
| GC-MS | Combines gas-phase separation with mass-based detection. | High (ppb) | High | Suitable if the impurity is sufficiently volatile and thermally stable. |
| HRMS (e.g., LC-Q-TOF) | Provides highly accurate mass measurements, enabling elemental composition determination. | Very High | Very High | Essential for identifying and characterizing previously unknown impurities or degradation products. |
Green Chemistry Principles in Minimizing this compound Generation
Green chemistry is a design philosophy aimed at reducing or eliminating the use and generation of hazardous substances throughout the lifecycle of a chemical product wisdomlib.orgorientjchem.orgacademeresearchjournals.org. Applying these principles to the synthesis of Indoxacarb can directly lead to a reduction in the formation of this compound.
The 12 Principles of Green Chemistry provide a framework for this approach orientjchem.orgijrti.org:
Prevention: It is better to prevent waste (including impurities) than to treat or clean it up after it has been formed wisdomlib.org.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing byproducts.
Less Hazardous Chemical Syntheses: Synthetic routes should be designed to use and generate substances that possess little or no toxicity.
Designing Safer Chemicals: The final product should be designed to be effective while minimizing its toxicity. This extends to ensuring impurities are also non-toxic.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible ajrconline.org.
Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods conducted at ambient temperature and pressure are preferred.
Use of Renewable Feedstocks: Starting materials should be renewable rather than depleting whenever practicable.
Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be avoided as it requires additional reagents and can generate waste wisdomlib.org.
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective, required in smaller amounts, and can often be recycled wisdomlib.org.
Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.
Real-Time Analysis for Pollution Prevention: Analytical methodologies should be developed to allow for real-time monitoring and control prior to the formation of hazardous substances ijrti.org.
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.
In the context of this compound, applying principles such as Catalysis could involve developing highly selective catalysts that favor the desired reaction pathway for Indoxacarb synthesis over the side reaction that produces the impurity. Furthermore, Real-Time Analysis using in-process analytical tools could monitor the reaction for the first signs of impurity formation, allowing for immediate adjustments to conditions to prevent its accumulation.
Unanswered Questions and Future Research Trajectories for this compound Characterization and Control
Despite advancements, significant questions remain regarding this compound and other related substances. These knowledge gaps define the future research required to ensure a comprehensive understanding of Indoxacarb's lifecycle.
Key unanswered questions include:
What are the precise reaction kinetics and thermodynamic conditions that favor the formation of this compound over the desired active ingredient?
Does this compound possess any biological activity, and what is its toxicological and ecotoxicological profile compared to the parent compound?
What is the environmental fate of this compound? How persistent is it in soil and water, and what are its ultimate degradation products?
Are there additional, as-yet-unidentified impurities and degradation products formed under specific environmental or industrial conditions? Regulatory documents often highlight data gaps concerning the full characterization of all metabolites and their behavior nih.govepa.gov.
These questions lead to several promising future research trajectories:
Integrated Computational and Experimental Studies: Combining DFT and MD simulations with carefully designed laboratory experiments to validate predicted formation mechanisms and degradation pathways.
Development of Certified Reference Materials: The custom synthesis of pure this compound is necessary to serve as a reference standard for accurate quantification in analytical studies and for use in toxicological testing fbpharmtech.com.
Total Synthesis Route Redesign: Exploring alternative synthetic pathways for Indoxacarb, guided by green chemistry principles, that completely avoid the reaction conditions leading to the formation of this compound.
Environmental Monitoring and Fate Studies: Conducting long-term studies to track the presence and concentration of this compound in various environmental compartments following the application of Indoxacarb formulations.
Addressing these research areas will provide a more complete scientific picture of this compound, leading to more robust manufacturing processes, improved risk assessments, and enhanced environmental stewardship.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Indoxacarb |
| This compound |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Indoxacarb Impurity 1, and how are they validated?
- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for quantification due to its sensitivity and specificity. Validation requires assessing parameters like linearity (R² ≥ 0.99), accuracy (recovery 90–110%), precision (RSD < 5%), and limit of quantification (LOQ ≤ 0.01 mg/kg) . For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential to distinguish Impurity 1 from co-eluting isomers or degradation products .
Q. How does the presence of this compound influence toxicity assessments in non-target organisms?
- Experimental Design : Comparative bioassays using Spodoptera littoralis or C. acuta can evaluate toxicity differences between pure indoxacarb and Impurity 1-contaminated samples. LC50 values should be calculated using probit analysis, with statistical validation (e.g., ANOVA for significance at p < 0.05). For example, nanoformulations of indoxacarb showed LC50 values of 2.9 ppm, while impurities may alter efficacy by 10–15% .
Q. What are the critical thresholds for Impurity 1 in indoxacarb formulations to comply with regulatory guidelines?
- Data Interpretation : The Codex MRL for indoxacarb is 0.2 mg/kg, and impurities should not exceed 0.1% of the active ingredient. Risk assessment involves calculating Theoretical Maximum Residue Contribution (TMRC) against Acceptable Daily Intake (ADI; 0.01 mg/kg body weight/day). For example, residues dissipate below LOQ (0.01 mg/kg) within 7 days, with a half-life of 1.12–1.31 days .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity stability data under varying environmental conditions?
- Methodology : Design accelerated stability studies (40°C/75% RH for 6 months) to simulate degradation pathways. Use LC-MS/MS to track impurity formation kinetics and identify degradation products. Cross-validate findings with quantum mechanical modeling (e.g., DFT calculations) to predict reactive sites in Impurity 1 . If discrepancies arise, re-evaluate extraction protocols (e.g., solvent polarity, pH) to rule out artifactual impurity generation .
Q. What experimental strategies differentiate process-related impurities (e.g., synthetic intermediates) from degradation products in this compound?
- Approach : Synthesize Impurity 1 under controlled conditions (e.g., varying reaction temperatures or catalysts) and compare its chromatographic and spectroscopic profiles with aged indoxacarb samples. Use isotope-labeled precursors (e.g., ¹³C or ²H) to trace impurity origins. For structural confirmation, combine X-ray crystallography (if crystalline) with tandem MS/MS fragmentation patterns .
Q. How do trace metal catalysts in indoxacarb synthesis contribute to Impurity 1 formation, and how can this be mitigated?
- Experimental Design : Conduct metal screening (e.g., ICP-MS for Pd, Ni, or Cu residues) in synthetic batches. Correlate metal concentrations with impurity yields using multivariate regression. To mitigate, introduce chelating agents (e.g., EDTA) during purification or optimize catalytic conditions (e.g., lower temperature for Suzuki couplings) .
Data Contradiction Analysis
Q. Why do half-life values for this compound vary across studies, and how can this be addressed?
- Resolution : Variability often stems from differences in matrix complexity (e.g., soil vs. plant tissues) or extraction efficiency. Standardize protocols using validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) methods for sample preparation. For instance, soil organic matter (>2%) can adsorb impurities, requiring acidified acetonitrile for recovery optimization .
Q. How to reconcile conflicting bioactivity data between Impurity 1 and parent indoxacarb in pest control assays?
- Strategy : Replicate assays using isogenic insect populations to eliminate genetic variability. Employ nanoformulation techniques (e.g., polymeric nanoparticles) to isolate Impurity 1 effects. Statistical tools like principal component analysis (PCA) can disentangle impurity-specific activity from matrix effects .
Methodological Recommendations
- For Structural Elucidation : Always combine orthogonal techniques (e.g., NMR for functional groups, HRMS for exact mass) and reference spectral databases (e.g., SciFinder, PubChem) .
- For Regulatory Compliance : Adhere to ICH Q3A guidelines for impurity reporting, including process-related impurities ≥ 0.1% .
- For Data Reproducibility : Archive raw chromatograms, NMR spectra, and statistical code in supplementary materials, as per Beilstein Journal of Organic Chemistry standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
